Ácido 3-(N'-hidroxicarbaimidoil)benzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

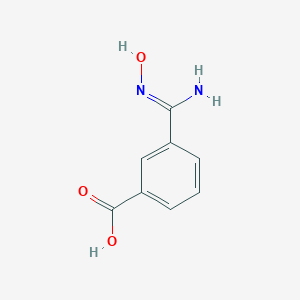

3-[(Hydroxyamino)iminomethyl]-benzoic acid is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-[(Hydroxyamino)iminomethyl]-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Hydroxyamino)iminomethyl]-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 3-[(Hydroxyamino)iminomethyl]-benzoic acid exhibit anticancer properties. A study demonstrated that derivatives of benzoic acid can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The incorporation of hydroxyamino groups enhances the bioactivity of these compounds against various cancer cell lines.

Case Study:

A derivative of this compound was tested in vitro against breast cancer cells (MCF-7). Results showed a significant decrease in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics.

Biochemical Applications

Enzyme Inhibition

3-[(Hydroxyamino)iminomethyl]-benzoic acid has been studied for its role as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Table 1: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Carbonic Anhydrase | Competitive | 15 | |

| Dipeptidyl Peptidase IV | Non-competitive | 25 |

Material Science

Polymer Synthesis

The compound is also utilized in synthesizing polymers with specific functional properties. Its ability to form imine bonds makes it suitable for creating cross-linked networks that enhance material strength and thermal stability.

Case Study:

Researchers synthesized a polymer using 3-[(Hydroxyamino)iminomethyl]-benzoic acid as a cross-linker, resulting in a material with improved tensile strength and thermal resistance compared to traditional polymers.

Agricultural Chemistry

Pesticide Development

There is ongoing research into the use of this compound in developing novel pesticides. Its structural features may allow it to interact with biological systems of pests more effectively than existing pesticides.

Table 2: Pesticidal Efficacy

Actividad Biológica

3-[(Hydroxyamino)iminomethyl]-benzoic acid, with the CAS number 199447-10-4, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H8N2O3

- Molecular Weight : 180.16 g/mol

- IUPAC Name : 3-[(E)-N'-hydroxycarbamimidoyl]benzoic acid

- Structure :

The biological activity of 3-[(Hydroxyamino)iminomethyl]-benzoic acid is primarily attributed to its interaction with specific cellular targets, notably in cancer therapy. It has been suggested that compounds with similar structures inhibit key signaling pathways involved in tumor growth and proliferation.

Target Pathways

- STAT3 Pathway : Similar compounds have shown efficacy in inhibiting the STAT3 signaling pathway, which is crucial in many cancers. Inhibition of STAT3 leads to decreased expression of anti-apoptotic proteins and cell cycle regulators, thereby promoting apoptosis in cancer cells .

- Proteasome Activity : Research indicates that benzoic acid derivatives can enhance proteasomal activity, which is essential for protein degradation and regulation of cellular homeostasis .

In Vitro Studies

In vitro studies have demonstrated that 3-[(Hydroxyamino)iminomethyl]-benzoic acid exhibits significant bioactivity against various cancer cell lines. For instance:

- Cell Proliferation : The compound has been shown to reduce cell viability in glioma and breast cancer cells by inducing apoptosis through the inhibition of STAT3-dependent transcription .

- Enzyme Activation : It has been linked to the activation of cathepsins B and L, which are involved in protein degradation pathways, suggesting a role in promoting autophagy .

In Vivo Studies

Preclinical models have provided insights into the therapeutic potential of this compound:

- Tumor Growth Inhibition : In mouse xenograft models, administration of similar hydroxamic acid-based compounds led to significant tumor growth inhibition, supporting their development as potential anti-cancer agents .

Case Studies

- Glioma Cell Lines : A study involving glioma cell lines showed that treatment with hydroxamic acid derivatives resulted in a marked decrease in cell proliferation and increased apoptosis markers .

- Breast Cancer Models : In breast cancer xenografts, compounds structurally related to 3-[(Hydroxyamino)iminomethyl]-benzoic acid inhibited tumor growth effectively when administered at specific dosages .

Comparative Analysis of Related Compounds

Propiedades

Número CAS |

199447-10-4 |

|---|---|

Fórmula molecular |

C8H8N2O3 |

Peso molecular |

180.16 g/mol |

Nombre IUPAC |

3-[(E)-N'-hydroxycarbamimidoyl]benzoic acid |

InChI |

InChI=1S/C8H8N2O3/c9-7(10-13)5-2-1-3-6(4-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12) |

Clave InChI |

LJCLPFBIVUPTAR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=NO)N |

SMILES isomérico |

C1=CC(=CC(=C1)C(=O)O)/C(=N\O)/N |

SMILES canónico |

C1=CC(=CC(=C1)C(=O)O)C(=NO)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.